molecular formula C10H12O3 B1366891 2-Ethyl-3-methoxybenzoic acid CAS No. 57598-51-3

2-Ethyl-3-methoxybenzoic acid

Cat. No. B1366891
Key on ui cas rn: 57598-51-3
M. Wt: 180.2 g/mol
InChI Key: RXCOEMMGBRUEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05530028

Procedure details

A 5 L, 4-necked round-bottom flask equipped with addition funnel, overhead stirring, and nitrogen purge was dried and charged with 128 g (623 mmoles) of 2-(3-methoxyphenyl)-5,5-dimethyloxazoline in 2.5 L of tetrahydrofuran. The mixture was cooled to -65° C. in a dry ice/isopropanol bath, and 450 mL of 1.6N n-butyl lithium was added slowly. After complete addition, the mixture was stirred for 1.5 hours at -45° to -30° C. After cooling to -45° C., ethyl iodide was added (80 mL, 1 mole). The temperature was maintained at -45° C. for 20 minutes, the mixture was allowed to warm to room temperature and was stirred overnight. Saturated ammonium chloride was added with ice cooling, and the mixture extracted several times with ether. The organic extracts were combined, dried over sodium sulfate, and solvent was removed in vacuo to give an oily solid. The solid was dissolved in 1 L of 6N hydrochloric acid in 3:1 water:methanol and heated at reflux for 15 hours. The hydrolysis was monitored by 1H NMR and shown to be about 75% complete. Additional acid was added (200 mL of 6N hydrochloric acid in 3:1 water:methanol), and the mixture was heated again at reflux for 8 hours. The mixture was cooled on ice, solids were collected, and dissolved in 10% aq. sodium hydroxide/methylene chloride. The aqueous layer was removed, acidified, and filtered to yield a tan solid which was air-dried at room temperature (53 g). An additional 23 g of product was obtained by further acidic hydrolysis of the methylene chloride extract. The melting point of the desired acid was 100°-101° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2-(3-methoxyphenyl)-5,5-dimethyloxazoline
Quantity
128 g
Type
reactant
Reaction Step Two
Quantity
2.5 L
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 L
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
200 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[O:10]C(C)(C)CN=2)[CH:6]=[CH:7][CH:8]=1.C([Li])C[CH2:18][CH3:19].C(I)C.[Cl-].[NH4+].[O:26]1CCCC1>Cl.O.CO>[CH2:18]([C:4]1[C:3]([O:2][CH3:1])=[CH:8][CH:7]=[CH:6][C:5]=1[C:9]([OH:10])=[O:26])[CH3:19] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
2-(3-methoxyphenyl)-5,5-dimethyloxazoline
Quantity
128 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C=1OC(CN1)(C)C
Name
Quantity
2.5 L
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
450 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
Quantity
1 L
Type
solvent
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-65 °C
Stirring
Type
CUSTOM
Details
overhead stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5 L, 4-necked round-bottom flask equipped with addition funnel
CUSTOM
Type
CUSTOM
Details
nitrogen purge
CUSTOM
Type
CUSTOM
Details
was dried
ADDITION
Type
ADDITION
Details
After complete addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1.5 hours at -45° to -30° C
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to -45° C.
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained at -45° C. for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
was stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted several times with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate, and solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oily solid
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated again
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled on ice, solids
CUSTOM
Type
CUSTOM
Details
were collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 10% aq. sodium hydroxide/methylene chloride
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to yield a tan solid which
CUSTOM
Type
CUSTOM
Details
was air-dried at room temperature (53 g)

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C(=O)O)C=CC=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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